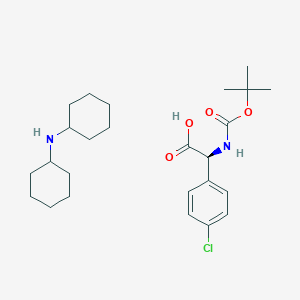
Lithium;nitric acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium nitrate hydrate is an inorganic compound with the chemical formula LiNO₃·3H₂O. It is the lithium salt of nitric acid and is known for its deliquescent properties, meaning it can absorb moisture from the air to form a hydrated compound. This compound is of interest due to its various applications in thermal energy storage, pyrotechnics, and as an oxidizing agent.
準備方法
Synthetic Routes and Reaction Conditions
Lithium nitrate hydrate can be synthesized by reacting lithium carbonate or lithium hydroxide with nitric acid. The reaction is as follows:
Li2CO3+2HNO3→2LiNO3+H2O+CO2
In this reaction, lithium carbonate reacts with nitric acid to produce lithium nitrate, water, and carbon dioxide. The resulting lithium nitrate can then absorb water to form lithium nitrate hydrate.
Industrial Production Methods
In industrial settings, lithium nitrate is often produced by neutralizing lithium hydroxide with nitric acid. The process involves dissolving lithium hydroxide in water, adding nitric acid to the solution, and then evaporating the water to obtain lithium nitrate. The lithium nitrate is then allowed to absorb moisture to form the hydrated compound.
化学反応の分析
Types of Reactions
Lithium nitrate hydrate undergoes several types of chemical reactions, including:
Oxidation: As an oxidizing agent, lithium nitrate can facilitate the oxidation of other substances.
Reduction: It can be reduced to lithium nitrite under certain conditions.
Decomposition: Upon heating, lithium nitrate decomposes to form lithium oxide, nitrogen dioxide, and oxygen.
Common Reagents and Conditions
Oxidation: Lithium nitrate hydrate is used in pyrotechnics to oxidize metals and other fuels.
Reduction: It can be reduced using reducing agents like hydrogen gas.
Decomposition: Heating lithium nitrate hydrate to temperatures above 600°C results in its decomposition.
Major Products Formed
Oxidation: The major products depend on the substance being oxidized.
Reduction: Lithium nitrite is a common product.
Decomposition: Lithium oxide, nitrogen dioxide, and oxygen are the primary products.
科学的研究の応用
Lithium nitrate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Lithium nitrate is used in molecular biology for the precipitation of nucleic acids.
Medicine: Lithium compounds, including lithium nitrate, are studied for their potential therapeutic effects in treating mood disorders.
Industry: It is used in the production of ceramics, glass, and as a heat transfer fluid in solar energy applications.
作用機序
The mechanism by which lithium nitrate hydrate exerts its effects varies depending on its application:
Oxidizing Agent: It facilitates the transfer of oxygen atoms to other substances, thereby oxidizing them.
Thermal Energy Storage: Lithium nitrate hydrate has a high specific heat of fusion, making it effective for storing thermal energy.
Biological Effects: In biological systems, lithium ions can affect neurotransmitter release and signal transduction pathways, contributing to its mood-stabilizing effects.
類似化合物との比較
Similar Compounds
Sodium nitrate: Similar to lithium nitrate, sodium nitrate is also an oxidizing agent and is used in similar applications.
Potassium nitrate: Another oxidizing agent, potassium nitrate is commonly used in fertilizers and pyrotechnics.
Ammonium nitrate: Known for its use in explosives and fertilizers, ammonium nitrate shares some chemical properties with lithium nitrate.
Uniqueness
Lithium nitrate hydrate is unique due to its high solubility in water and its ability to form stable hydrates. Its high specific heat of fusion makes it particularly valuable for thermal energy storage applications, distinguishing it from other nitrates.
特性
IUPAC Name |
lithium;nitric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2/q+1;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQSGTJARKVMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[N+](=O)(O)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LiNO4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride](/img/structure/B6313675.png)
![tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate](/img/structure/B6313676.png)

![5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene](/img/structure/B6313686.png)






![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B6313778.png)
